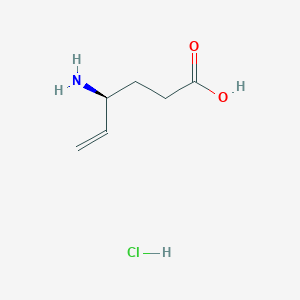
(S)-4-Aminohex-5-enoic acid hydroChloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(S)-4-Aminohex-5-enoic acid hydrochloride is a chemical compound with a unique structure that includes an amino group and an unsaturated carbon chain
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (S)-4-Aminohex-5-enoic acid hydrochloride typically involves the reaction of specific precursors under controlled conditions. One common method involves the use of amino acids as starting materials, which are then subjected to a series of chemical reactions to introduce the desired functional groups. The reaction conditions often include the use of catalysts, specific temperatures, and pH levels to ensure the desired product is obtained.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chemical reactors where the reaction conditions are carefully monitored and controlled. The use of automated systems and advanced analytical techniques ensures the consistency and purity of the final product.
化学反应分析
Types of Reactions
(S)-4-Aminohex-5-enoic acid hydrochloride can undergo various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often resulting in the formation of new functional groups.
Reduction: The opposite of oxidation, this reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: In this reaction, one functional group is replaced by another, often using specific reagents and conditions.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various acids and bases. The reaction conditions, such as temperature and pH, are carefully controlled to ensure the desired outcome.
Major Products Formed
The major products formed from the reactions of this compound depend on the specific reaction and conditions used. For example, oxidation may result in the formation of carboxylic acids, while reduction may yield alcohols or amines.
科学研究应用
(S)-4-Aminohex-5-enoic acid hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential effects on biological systems, including its interactions with enzymes and other proteins.
Medicine: Research is ongoing to explore the potential therapeutic applications of this compound, including its use in drug development.
Industry: The compound is used in the production of various chemicals and materials, contributing to advancements in industrial processes.
作用机制
The mechanism of action of (S)-4-Aminohex-5-enoic acid hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can lead to changes in the activity of these targets, resulting in various biological effects. The pathways involved may include signal transduction, gene expression, and metabolic processes.
相似化合物的比较
Similar Compounds
4-Aminobutyric acid (GABA): A neurotransmitter in the central nervous system.
6-Aminocaproic acid: Used in medicine to reduce bleeding.
4-Aminobenzoic acid: A precursor in the synthesis of folic acid.
Uniqueness
(S)-4-Aminohex-5-enoic acid hydrochloride is unique due to its specific structure, which includes an unsaturated carbon chain and an amino group. This structure allows it to participate in a variety of chemical reactions and interact with biological systems in ways that similar compounds may not.
属性
分子式 |
C6H12ClNO2 |
|---|---|
分子量 |
165.62 g/mol |
IUPAC 名称 |
(4S)-4-aminohex-5-enoic acid;hydrochloride |
InChI |
InChI=1S/C6H11NO2.ClH/c1-2-5(7)3-4-6(8)9;/h2,5H,1,3-4,7H2,(H,8,9);1H/t5-;/m1./s1 |
InChI 键 |
FBNKOYLPAMUOHS-NUBCRITNSA-N |
手性 SMILES |
C=C[C@H](CCC(=O)O)N.Cl |
规范 SMILES |
C=CC(CCC(=O)O)N.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


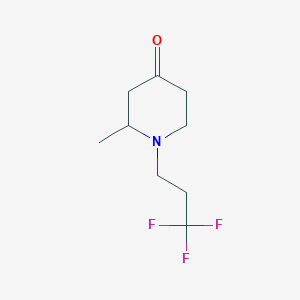
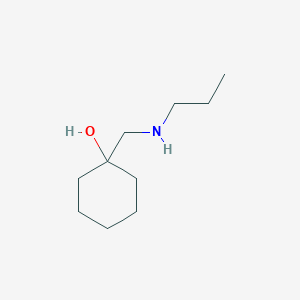
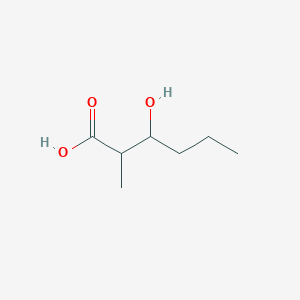
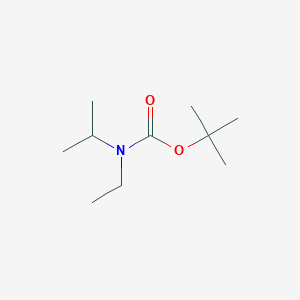
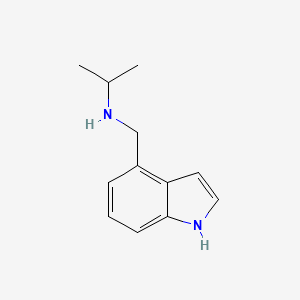
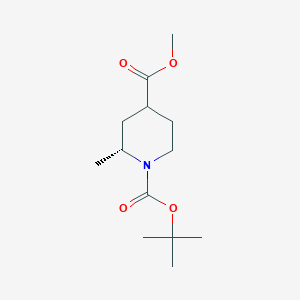
![1-Oxaspiro[3.5]nonane-7-carboxylic acid](/img/structure/B13327821.png)
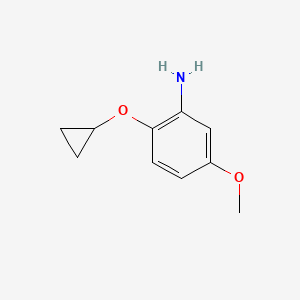
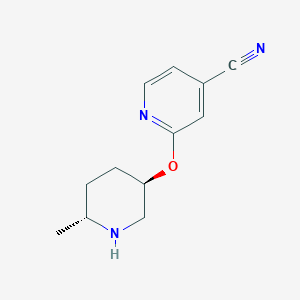
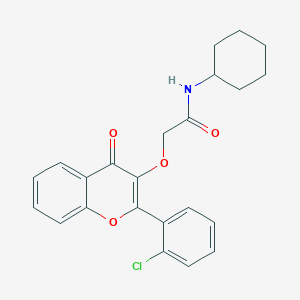
![3-Bromo-2-methyl-4-(4-(trifluoromethyl)benzyl)-4H-thieno[3,2-b]pyrrole](/img/structure/B13327849.png)

![(S)-7-(5,5-Difluoropiperidin-3-yl)-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B13327863.png)
![2-(2-Isopropyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)acetic acid](/img/structure/B13327865.png)
